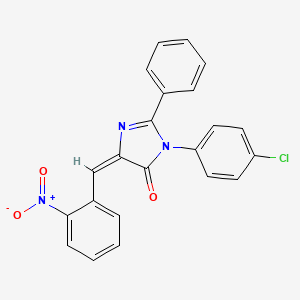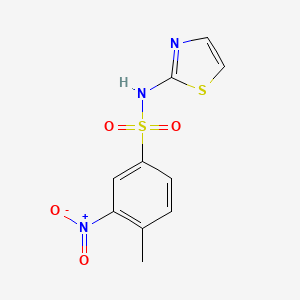
N-methyl-2-(phenoxymethyl)-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(phenoxymethyl)-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is commonly referred to as PBOX-15 and has shown promising results in various studies.
作用机制
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of DNA repair enzymes, such as PARP-1 and DNA-PK. These enzymes play a crucial role in repairing DNA damage, and their inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. PBOX-15 has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have low toxicity and high selectivity for cancer cells. It has been shown to induce cell death in cancer cells while sparing normal cells. PBOX-15 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of PBOX-15 is its low toxicity and high selectivity for cancer cells. This makes it a potential candidate for cancer therapy. However, one of the limitations of PBOX-15 is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on PBOX-15. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of PBOX-15 in vivo to determine its efficacy and toxicity. Additionally, further studies are needed to understand the mechanism of action of PBOX-15 and to identify potential biomarkers that can predict its response in cancer patients. Finally, there is a need to explore the potential use of PBOX-15 in combination with other therapies, such as chemotherapy and immunotherapy, to improve cancer treatment outcomes.
Conclusion:
In conclusion, PBOX-15 is a promising compound that has shown potential as a therapeutic agent for cancer treatment. Its low toxicity and high selectivity for cancer cells make it a potential candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and to determine its efficacy and toxicity in vivo.
合成方法
The synthesis of PBOX-15 involves the reaction of 2-pyridinylmethylamine with 2-(chloromethyl)oxazole in the presence of a base. This is followed by the reaction of the resulting compound with N-methyl-N-(phenoxymethyl)amine to yield PBOX-15. The synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
PBOX-15 has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PBOX-15 has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, PBOX-15 has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
N-methyl-2-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21(11-14-7-5-6-10-19-14)18(22)16-12-24-17(20-16)13-23-15-8-3-2-4-9-15/h2-10,12H,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZSWYYSOUIYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2=COC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)

![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)

![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)
